molecular formula C12H16 B14699711 1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene CAS No. 25419-35-6

1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14699711
CAS No.: 25419-35-6
M. Wt: 160.25 g/mol
InChI Key: SOWYMNHXSCXNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and two methyl groups are attached at the 1 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 1,7-dimethylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{12}\text{H}{12} + 2\text{H}2 \rightarrow \text{C}{12}\text{H}_{16} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors, which allow for efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,7-dimethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene
  • 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene
  • 1,2,3,4-Tetrahydronaphthalene

Uniqueness

1,7-Dimethyl-1,2,3,4-tetrahydronaphthalene is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different interactions and applications compared to other similar compounds.

Properties

CAS No.

25419-35-6

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,7-dimethyl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C12H16/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h6-8,10H,3-5H2,1-2H3

InChI Key

SOWYMNHXSCXNGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.